Cas no 1007522-62-4 (4-(Azidomethyl)-1,2-oxazole)

4-(Azidomethyl)-1,2-oxazole is a heterocyclic compound featuring an oxazole core with an azidomethyl functional group at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly in click chemistry applications due to the reactivity of the azide group. The compound is useful for cycloaddition reactions, enabling the formation of triazole linkages with high selectivity and efficiency. Its stability under standard conditions and compatibility with various reaction environments enhance its utility in pharmaceutical and materials science research. The oxazole scaffold further contributes to its versatility, allowing for modifications in drug discovery and functional material development. Proper handling is advised due to the potential explosivity of azide groups.
4-(Azidomethyl)-1,2-oxazole structure
4-(Azidomethyl)-1,2-oxazole structure
Product Name:4-(Azidomethyl)-1,2-oxazole
CAS No:1007522-62-4
MF:C4H4N4O
MW:124.100759506226
CID:6635238
PubChem ID:23006341
Update Time:2025-10-29

4-(Azidomethyl)-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • EN300-4225580
    • 4-(azidomethyl)-1,2-oxazole
    • 1007522-62-4
    • AKOS003674017
    • 4-(Azidomethyl)-1,2-oxazole
    • Inchi: 1S/C4H4N4O/c5-8-6-1-4-2-7-9-3-4/h2-3H,1H2
    • InChI Key: PRQZPNCGFBEDBS-UHFFFAOYSA-N
    • SMILES: O1C=C(C=N1)CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 124.03851076g/mol
  • Monoisotopic Mass: 124.03851076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 40.4Ų

4-(Azidomethyl)-1,2-oxazole Pricemore >>

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Additional information on 4-(Azidomethyl)-1,2-oxazole

4-(Azidomethyl)-1,2-oxazole (CAS No. 1007522-62-4): A Versatile Chemical Building Block for Modern Applications

The compound 4-(Azidomethyl)-1,2-oxazole (CAS No. 1007522-62-4) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and bioorthogonal chemistry. Its unique structure, featuring an azidomethyl group attached to a 1,2-oxazole ring, makes it a valuable intermediate for click chemistry reactions and other synthetic transformations. This article delves into the properties, applications, and recent advancements related to this compound, addressing common queries and trending topics in the scientific community.

One of the most notable features of 4-(Azidomethyl)-1,2-oxazole is its role in click chemistry, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The presence of the azide functional group allows for efficient coupling with alkynes, enabling the rapid assembly of complex molecular architectures. Researchers have leveraged this property to develop novel drug candidates, polymer materials, and bioconjugation strategies. The compound's compatibility with aqueous and organic solvents further enhances its utility in diverse experimental setups.

In the realm of medicinal chemistry, 4-(Azidomethyl)-1,2-oxazole serves as a key building block for the synthesis of bioactive molecules. Its incorporation into drug scaffolds has been explored for targeting various diseases, including infectious diseases and cancer. The 1,2-oxazole moiety, in particular, is known for its pharmacokinetic advantages, such as improved metabolic stability and bioavailability. Recent studies have highlighted its potential in designing PROTACs (Proteolysis Targeting Chimeras), a cutting-edge therapeutic modality that has gained traction in drug discovery circles.

Beyond pharmaceuticals, 4-(Azidomethyl)-1,2-oxazole finds applications in materials science. Its ability to participate in polymer crosslinking and surface functionalization has made it a valuable tool for developing advanced materials with tailored properties. For instance, researchers have utilized this compound to create self-healing polymers and stimuli-responsive hydrogels, addressing growing demands for smart materials in industries ranging from healthcare to electronics. The compound's thermal stability and reactivity under mild conditions further contribute to its versatility.

The synthesis of 4-(Azidomethyl)-1,2-oxazole typically involves the azidation of a precursor molecule, such as 4-(chloromethyl)-1,2-oxazole, using sodium azide or similar reagents. Recent advancements in flow chemistry and microwave-assisted synthesis have streamlined its production, enabling higher yields and reduced reaction times. These innovations align with the broader trend toward sustainable and efficient chemical processes, a topic of increasing interest among researchers and industry professionals.

From a commercial perspective, the demand for 4-(Azidomethyl)-1,2-oxazole has risen steadily, driven by its expanding applications in bioconjugation and drug discovery. Suppliers and manufacturers have responded by offering the compound in various purity grades and packaging options to cater to diverse customer needs. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure quality control, reflecting the compound's importance in high-stakes research and development.

In conclusion, 4-(Azidomethyl)-1,2-oxazole (CAS No. 1007522-62-4) stands out as a multifaceted chemical tool with broad relevance across scientific disciplines. Its applications in click chemistry, drug development, and materials engineering underscore its value as a research enabler. As the scientific community continues to explore novel ways to harness its potential, this compound is poised to remain at the forefront of innovation in chemistry and beyond.

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